

## Preclinical data on BAY-405 antitumor activity

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to the Preclinical Antitumor Activity of BAY-405

#### Introduction

**BAY-405** is a potent and selective, orally available small molecule inhibitor of Mitogen-activated protein kinase kinase kinase 1 (MAP4K1), also known as Hematopoietic Progenitor Kinase 1 (HPK1).[1][2] MAP4K1 is a serine/threonine kinase that functions as an intracellular immune checkpoint, negatively regulating T-cell responses downstream of T-cell receptor (TCR) stimulation.[1][3] In the tumor microenvironment, factors like prostaglandin E2 (PGE2) and transforming growth factor-beta (TGF $\beta$ ) enhance MAP4K1 activity, contributing to immune suppression.[1][3] By inhibiting MAP4K1, **BAY-405** aims to enhance T-cell immunity and promote antitumor responses.[1] This document provides a comprehensive overview of the preclinical data supporting the antitumor activity of **BAY-405**.

#### **Data Presentation**

The preclinical efficacy of **BAY-405** has been evaluated through a series of biochemical and cellular assays, as well as in vivo tumor models. The quantitative data from these studies are summarized below.

### **Table 1: Biochemical and Cellular Activity of BAY-405**



| Assay Type                          | Target/Paramet<br>er     | Species | IC50 Value             | Reference |
|-------------------------------------|--------------------------|---------|------------------------|-----------|
| Binding<br>Competition<br>Assay     | MAP4K1 (HPK1)            | Human   | 6 nM                   | [4]       |
| Kinase Inhibitor<br>Assay           | MAP4K1                   | Human   | 11 nM                  | [5]       |
| ATP Binding<br>Competition<br>Assay | MAP4K1                   | Human   | 6.2 nM                 | [5]       |
| High ATP Kinase<br>Activity Assay   | MAP4K1                   | Human   | 56 nM (at 1 mM<br>ATP) | [5]       |
| Cellular Assay                      | SLP76<br>Phosphorylation | Human   | 0.63 μΜ                | [4][5]    |
| hERG Channel<br>Binding             | hERG                     | Human   | 4.9 μΜ                 | [5]       |

**Table 2: Kinase Selectivity of BAY-405** 

| Parameter                   | Value Value     | Notes                          | Reference |
|-----------------------------|-----------------|--------------------------------|-----------|
| Selectivity Score (S)       | 0.080 (at 1 μM) | Against a panel of 373 kinases | [5]       |
| ROCK2 Selectivity Ratio     | 130-fold        | Biochemical assay              | [5][6]    |
| MAP4K3 Selectivity<br>Ratio | 6.5-fold        |                                | [6]       |

# Table 3: In Vivo Antitumor Efficacy of BAY-405



| Tumor Model                       | Treatment                | Outcome                                              | Reference |
|-----------------------------------|--------------------------|------------------------------------------------------|-----------|
| B16 Melanoma Lung<br>Colonization | BAY-405 (10-60<br>mg/kg) | Dose-dependent reduction in lung lesions             | [5]       |
| Subcutaneous B16<br>Melanoma      | BAY-405                  | Suppression of tumor growth                          | [5]       |
| EMT6 Breast Cancer                | BAY-405                  | Suppression of tumor growth                          | [4]       |
| B16-OVA Melanoma                  | BAY-405 + anti-PD-L1     | Enhanced tumor suppression compared to single agents | [4]       |

## **Experimental Protocols**

Detailed methodologies for the key experiments are crucial for the interpretation and replication of the findings.

### In Vitro Kinase and Cellular Assays

- ATP Competitive Binding Assay: The inhibitory activity of BAY-405 against MAP4K1 was
  determined in an ATP competitive binding assay. The IC50 value was calculated from the
  concentration-response curve of the compound.[5]
- SLP76 Phosphorylation Assay: The cellular potency of BAY-405 was assessed by measuring the inhibition of SLP76 phosphorylation. This assay evaluates the downstream effect of MAP4K1 inhibition in a cellular context.[4][5]
- Kinase Selectivity Profiling: The selectivity of BAY-405 was evaluated against a large panel
  of kinases (373 kinases). The selectivity score is a measure of the compound's specificity for
  its intended target.[5][6]

#### In Vivo Tumor Models



- Syngeneic Mouse Models: The antitumor efficacy of BAY-405 was evaluated in syngeneic mouse models, including B16 melanoma and EMT6 breast cancer models.[4][5] These models utilize mice with a competent immune system, which is essential for evaluating immunomodulatory agents.
- Dosing Regimen: BAY-405 was administered orally. In vivo efficacy experiments used a dose range of 10–60 mg/kg.[5]
- Efficacy Assessment: Antitumor activity was determined by measuring tumor growth over time. In the lung colonization model, the number of tumor lesions in the lungs was quantified. [5]
- T-Cell Dependence: To confirm the mechanism of action, studies were conducted in CD8+ T-cell-depleted mice and immunodeficient NSG mice. The lack of efficacy in these models demonstrated the T-cell-dependent nature of BAY-405's antitumor effect.[5]

Mandatory Visualization
Signaling Pathway of MAP4K1 Inhibition by BAY-405









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. pubs.acs.org [pubs.acs.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery of BAY-405: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BAY-405 | MAP4K1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Probe BAY-405 | Chemical Probes Portal [chemicalprobes.org]







 To cite this document: BenchChem. [Preclinical data on BAY-405 antitumor activity].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614765#preclinical-data-on-bay-405-antitumor-activity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com